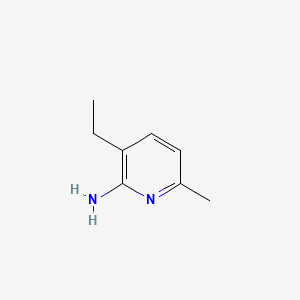

3-Ethyl-6-methylpyridin-2-amine

説明

Significance of Substituted 2-Aminopyridine (B139424) Derivatives in Organic Chemistry

Substituted 2-aminopyridines are a cornerstone of modern organic and medicinal chemistry. researchgate.netrsc.org This class of compounds serves as a versatile scaffold due to the presence of two key reactive sites: the exocyclic amino group and the ring nitrogen atom. sioc-journal.cn This dual nucleophilicity allows for a wide range of chemical transformations, making them ideal starting materials for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are themselves important pharmacophores. sioc-journal.cn

The 2-aminopyridine moiety is a key structural component in numerous bioactive natural products and medicinally significant molecules. researchgate.net Its ability to participate in hydrogen bonding and its modulated lipophilicity contribute to favorable interactions with biological targets such as enzymes and receptors. researchgate.netresearchgate.net Consequently, these derivatives have been instrumental in the development of agents with a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The simple, low molecular weight nature of the 2-aminopyridine core also makes it an attractive component in drug discovery programs, facilitating the synthesis of diverse molecular libraries with minimal side reactions. rsc.org

Role of the 3-Ethyl-6-methylpyridin-2-amine Scaffold in Medicinal and Materials Science Contexts

The specific substitution pattern of this compound provides distinct advantages for its use as a synthetic intermediate. The ethyl group at the 3-position and the methyl group at the 6-position introduce steric and electronic effects that can direct the outcome of chemical reactions and influence the final conformation of the target molecule.

In medicinal chemistry, this scaffold is a valuable precursor for creating more complex molecules. For instance, derivatives of 2-aminopyridine are foundational to the development of highly potent and selective cyclin-dependent kinase (CDK4 and CDK6) inhibitors, which are a class of anticancer agents. acs.org The aminopyridine core can be strategically modified to optimize binding to the kinase active site, and the ethyl and methyl substituents on the this compound ring can be exploited to fine-tune selectivity and pharmacokinetic properties.

In the realm of materials science, aminopyridine derivatives are utilized as ligands for the formation of metal complexes, including extended metal atom chains (EMACs). georgiasouthern.edu These complexes can exhibit unique magnetic and electronic properties. The nitrogen atoms of the this compound scaffold can coordinate to metal ions, and the alkyl substituents can influence the stability and structure of the resulting coordination complex. This tunability is crucial for designing new materials with tailored optical, electronic, or catalytic functions.

Below is a table summarizing the key properties of the title compound.

| Property | Value |

| Chemical Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 41995-31-7 |

| Synonym | 2-Amino-3-ethyl-6-methylpyridine |

This data is compiled from publicly available chemical databases. oakwoodchemical.comscbt.com

Scope and Research Objectives Pertaining to this compound

Current and future research involving this compound is focused on several key objectives. A primary goal is the development of more efficient and environmentally benign synthetic routes to access this and related substituted aminopyridines. Multicomponent reactions (MCRs) are a particularly promising strategy, offering high atom economy and the ability to generate molecular diversity in a single step. researchgate.netnih.gov

Another major research thrust is the continued exploration of this scaffold in drug discovery. This includes its incorporation into novel molecular designs targeting a wide range of diseases. Researchers are investigating how the specific ethyl and methyl substitutions can be leveraged to enhance potency, selectivity, and drug-like properties of new therapeutic candidates.

In materials science, the objective is to systematically study the coordination chemistry of this compound with various metals. This research aims to create new functional materials, such as catalysts, sensors, or molecular magnets, by precisely controlling the assembly and properties of the resulting metal-organic frameworks. The ultimate goal is to fully harness the synthetic versatility of this compound to address contemporary challenges in both medicine and technology.

Structure

3D Structure

特性

IUPAC Name |

3-ethyl-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNDNGDJFBXUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194803 | |

| Record name | 3-Ethyl-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41995-31-7 | |

| Record name | 2-Amino-3-ethyl-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41995-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-6-methylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 6 Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for the precise determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Ethyl-6-methylpyridin-2-amine, ¹H, ¹³C, and ¹⁵N NMR spectroscopy are pivotal in confirming its structural integrity and understanding the electronic effects of its substituents.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound offers a clear map of the proton environments within the molecule. The chemical shifts are influenced by the electron-donating amino group and the alkyl substituents on the pyridine (B92270) ring.

The aromatic region of the spectrum is expected to show two distinct signals for the protons on the pyridine ring. The proton at position 4 (H-4) and the proton at position 5 (H-5) will appear as doublets due to coupling with each other. The electron-donating amino group at C-2 and the methyl group at C-6 will shield these protons, causing their signals to appear at relatively upfield chemical shifts compared to unsubstituted pyridine.

The ethyl group at position 3 will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the adjacent methyl protons, while the triplet is due to coupling with the methylene protons. The methyl group at position 6 will appear as a singlet, as it has no adjacent protons to couple with. The protons of the amino (-NH₂) group will typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~ 6.5 - 7.0 | Doublet | ~ 7-9 |

| H-5 | ~ 6.0 - 6.5 | Doublet | ~ 7-9 |

| -CH₂- (ethyl) | ~ 2.5 - 2.8 | Quartet | ~ 7-8 |

| -CH₃ (ethyl) | ~ 1.1 - 1.3 | Triplet | ~ 7-8 |

| -CH₃ (at C-6) | ~ 2.3 - 2.5 | Singlet | - |

| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet | - |

Note: Predicted values are based on the analysis of substituted aminopyridines and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are significantly affected by the nature of the substituents on the pyridine ring.

The carbon atom attached to the amino group (C-2) is expected to be highly shielded and will appear at a downfield chemical shift. Conversely, the other ring carbons will have their chemical shifts influenced by the positions of the ethyl and methyl groups. The presence of these alkyl groups introduces asymmetry, resulting in six distinct signals for the pyridine ring carbons. The carbons of the ethyl and methyl substituents will also produce characteristic signals in the upfield region of the spectrum.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~ 158 - 162 |

| C-3 | ~ 120 - 125 |

| C-4 | ~ 135 - 140 |

| C-5 | ~ 110 - 115 |

| C-6 | ~ 150 - 155 |

| -CH₂- (ethyl) | ~ 20 - 25 |

| -CH₃ (ethyl) | ~ 13 - 16 |

| -CH₃ (at C-6) | ~ 22 - 26 |

Note: Predicted values are based on the analysis of substituted aminopyridines and may vary depending on the solvent and experimental conditions.

¹⁵N NMR and Correlation to Charge Distribution

¹⁵N NMR spectroscopy is a valuable technique for probing the electronic environment of nitrogen atoms. In this compound, there are two nitrogen atoms: the ring nitrogen (N-1) and the exocyclic amino nitrogen (-NH₂). The chemical shifts of these nitrogens provide insight into the charge distribution within the molecule.

The pyridine ring nitrogen is generally found in the range of -140 to -40 ppm relative to nitromethane. The presence of the electron-donating amino group at the ortho position is expected to increase the electron density at the ring nitrogen, causing an upfield shift in its ¹⁵N signal compared to unsubstituted pyridine. core.ac.uk The alkyl groups also contribute to this shielding effect.

The amino nitrogen will have a chemical shift in the range of -340 to -280 ppm. The degree of hybridization and the extent of its participation in resonance with the pyridine ring will influence its precise chemical shift. The electron-donating character of the amino group leads to a delocalization of its lone pair into the pyridine ring, affecting the charge distribution and, consequently, the ¹⁵N chemical shifts of both nitrogen atoms. This delocalization enhances the electron density on the ring, particularly at the ortho and para positions, which is reflected in the shielding observed in both ¹³C and ¹⁵N NMR spectra.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying functional groups and studying intermolecular interactions. These techniques measure the vibrational frequencies of bonds within a molecule, which are characteristic of specific bond types and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides a detailed fingerprint of its functional groups.

N-H Vibrations : The amino group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. Typically, two bands are observed for a primary amine: an asymmetric stretching vibration at a higher wavenumber and a symmetric stretching vibration at a lower wavenumber. The N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. core.ac.uk

C-H Vibrations : The aromatic C-H stretching vibrations of the pyridine ring are generally observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and methyl groups will appear in the 2980-2850 cm⁻¹ range. C-H bending vibrations for the alkyl groups will be found in the 1470-1360 cm⁻¹ region.

C=C and C=N Vibrations : The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. These bands are often strong and provide evidence for the aromatic system.

C-N Vibrations : The stretching vibration of the C-N bond connecting the amino group to the pyridine ring typically appears in the 1350-1250 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H asymmetric stretch | ~ 3450 - 3500 | Medium |

| N-H symmetric stretch | ~ 3350 - 3400 | Medium |

| Aromatic C-H stretch | ~ 3050 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | ~ 2850 - 2980 | Strong |

| N-H bend (scissoring) | ~ 1600 - 1640 | Strong |

| C=C, C=N ring stretch | ~ 1400 - 1600 | Strong-Medium |

| Aliphatic C-H bend | ~ 1360 - 1470 | Medium |

| C-N stretch | ~ 1250 - 1350 | Medium |

Note: Predicted values are based on the analysis of substituted aminopyridines and may vary depending on the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations.

The symmetric "ring breathing" vibration of the substituted pyridine ring, which involves the radial expansion and contraction of the ring, typically gives a strong and sharp band in the Raman spectrum, often in the 1000-800 cm⁻¹ region. This mode is highly characteristic of the substitution pattern of the ring. The C-H stretching and bending vibrations, as well as the N-H vibrations, will also be present, although their intensities may differ from those in the FT-IR spectrum. The symmetric vibrations of the alkyl groups are also expected to be prominent in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for a detailed confirmation of the functional groups present and offering insights into the molecular symmetry and intermolecular interactions of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into its chemical stability.

The molecular formula of this compound is C₈H₁₂N₂, which corresponds to a molecular weight of approximately 136.19 g/mol . doronscientific.com In mass spectrometry, this is observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 136.

The fragmentation of this compound is governed by the stability of the resulting fragments. For aliphatic amines, the predominant fragmentation mechanism is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process leads to the formation of a stable, resonance-delocalized cation.

In the case of this compound, the most probable fragmentation pathways involve the cleavage of the ethyl group attached to the pyridine ring. The primary fragmentation event is the loss of a methyl radical (•CH₃) from the ethyl group, which is a specific type of α-cleavage, leading to a prominent fragment ion.

A plausible major fragmentation pathway is the loss of an ethyl radical (•C₂H₅), although loss of a methyl radical is often more favorable if it leads to a more stable carbocation. The fragmentation of the molecular ion [C₈H₁₂N₂]⁺ would proceed as follows:

Loss of a methyl radical (M-15): Cleavage of the C-C bond within the ethyl group results in the loss of a methyl radical (•CH₃), producing a highly stable secondary benzylic-type cation at m/z 121. This is often the most intense peak (base peak) in the spectrum. [C₈H₁₂N₂]⁺ → [C₇H₉N₂]⁺ + •CH₃ (m/z = 121)

Loss of an ethyl group (M-29): Cleavage of the bond between the pyridine ring and the ethyl group results in the loss of an ethyl radical (•C₂H₅), leading to a fragment at m/z 107. chemguide.co.uk [C₈H₁₂N₂]⁺ → [C₆H₆N₂]⁺ + •C₂H₅ (m/z = 107)

The following interactive table summarizes the expected key fragments in the mass spectrum of this compound.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₉N₂]⁺ | Loss of •CH₃ (M-15) |

| 107 | [C₆H₆N₂]⁺ | Loss of •C₂H₅ (M-29) |

Electronic Absorption Spectroscopy for Electronic Structure Investigations

Electronic absorption spectroscopy, particularly UV-Vis and fluorescence spectroscopy, provides critical information about the electronic transitions within a molecule, helping to characterize its electronic structure and potential applications in optical materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the aminopyridine chromophore. The absorption spectra of aminopyridines typically show bands arising from π → π* and n → π* electronic transitions. nih.govacs.org The π → π* transitions, which are generally high-energy and high-intensity, originate from the aromatic pyridine ring. The n → π* transitions are lower in energy and intensity and involve the non-bonding electrons on the nitrogen atoms.

Expected UV-Vis Absorption Data

| Electronic Transition | Expected Wavelength (λ) Range | Origin |

|---|---|---|

| π → π | ~250-300 nm | Pyridine aromatic system |

| n → π | ~300-350 nm | Nitrogen lone pair electrons |

Fluorescence Spectroscopy and Fluorescent Tag Applications

Many aminopyridine derivatives are known to be fluorescent, a property that is highly sensitive to their substitution pattern and molecular environment. sciforum.net Unsubstituted pyridin-2-amine itself possesses a high quantum yield, making it a promising scaffold for fluorescent probes. nih.gov The introduction of substituents can tune the fluorescence properties, including the emission wavelength and quantum efficiency. nih.gov

Research on multi-substituted aminopyridines has shown that they can be highly emissive, with fluorescence depending on factors like solvent polarity and the electronic nature of the substituents. nih.govsciforum.net For example, some synthesized aminopyridines exhibit emission wavelengths (λₑₘ) in the range of 455-485 nm. nih.gov While the specific fluorescence characteristics of this compound have not been reported, its structural similarity to other fluorescent aminopyridines suggests it may also possess emissive properties. However, without experimental data, its potential application as a fluorescent tag remains speculative. The quenching or enhancement of fluorescence can be influenced by the ethyl and methyl groups, which are electron-donating and can affect the energy of the excited state.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis can be performed on single crystals or on a polycrystalline powder.

Single Crystal X-ray Diffraction Analysis

However, analysis of closely related structures provides a template for the type of data that would be obtained. For example, the crystal structure of 6-Methylpyridin-3-amine, a structural isomer, has been determined. researchgate.net It crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Similarly, 4-(Methylamino)pyridine crystallizes in a non-centrosymmetric space group where molecules are linked by N–H···N hydrogen bonds. researchgate.net A hypothetical analysis of this compound would likely reveal a structure stabilized by intermolecular hydrogen bonds involving the amino group and the pyridine nitrogen, a common feature in the crystal packing of aminopyridines. nih.govresearchgate.net

Illustrative Single Crystal XRD Data (from 6-Methylpyridin-3-amine)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 8.4240 (17) | researchgate.net |

| b (Å) | 7.0560 (14) | researchgate.net |

| c (Å) | 10.658 (2) | researchgate.net |

| β (°) | 105.23 (3) | researchgate.net |

| Volume (ų) | 611.3 (2) | researchgate.net |

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and is often used for the characterization of bulk materials. americanpharmaceuticalreview.comlibretexts.org The PXRD pattern is a fingerprint of the crystalline solid, with diffraction peaks appearing at characteristic 2θ angles that correspond to the spacing between crystal lattice planes, as described by Bragg's Law. libretexts.org

A PXRD analysis of a pure, crystalline sample of this compound would yield a unique pattern of peaks, confirming its crystalline nature and providing data for phase identification. While no such pattern has been published for this specific compound, studies on other aminopyridine-based materials demonstrate the utility of this technique. For instance, PXRD has been used to identify the crystal systems of complexes formed between 4-aminopyridine (B3432731) and various salts, which were found to be triclinic or hexagonal depending on the counter-ion. andavancollege.ac.inandavancollege.ac.in This highlights how PXRD can be used to characterize the solid-state form of novel materials. The analysis of a powdered sample of this compound would be a critical step in its full solid-state characterization.

Thermal Analysis Techniques (e.g., TGA, DSC) in Material Science Contexts

Thermal analysis techniques are pivotal in characterizing the material properties of chemical compounds, providing critical data on thermal stability, phase transitions, and decomposition characteristics. In the context of this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to understand its behavior as a function of temperature.

Differential Scanning Calorimetry (DSC) is utilized to measure the temperatures and heat flows associated with thermal transitions in a material. For this compound, a key thermal event is its melting point. As a crystalline solid under ambient conditions, it absorbs heat to transition into the liquid phase. fishersci.com The melting point of this compound has been determined to be in the range of 45 - 48 °C (113 - 118.4 °F). fishersci.com This transition is a critical parameter for material handling, storage, and processing in various applications.

Interactive Data Table: Melting Point of this compound

| Parameter | Value | Reference |

| Melting Point/Range | 45 - 48 °C (113 - 118.4 °F) | fishersci.com |

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring changes in mass as a function of temperature. For this compound, it is noted that the compound is stable under normal conditions. fishersci.com However, thermal decomposition can occur, leading to the release of irritating gases and vapors. thermofisher.com While specific quantitative data regarding the onset of decomposition or the percentage of mass loss at various temperatures is not detailed in publicly available research, the qualitative understanding that the compound will decompose upon sufficient heating is crucial for safety and handling protocols in material science applications. fishersci.comthermofisher.com

The application of these thermal analysis techniques is fundamental to establishing the thermodynamic properties and operational limits of this compound. The melting point determined by DSC provides a precise temperature for a key phase change, while the information from TGA, even if qualitative, underscores the material's thermal stability limits.

Theoretical and Computational Investigations of 3 Ethyl 6 Methylpyridin 2 Amine

Prediction of Physicochemical Parameters Relevant to Biological Activity

Charge Distribution Analysis

Charge distribution analysis is fundamental to understanding the chemical reactivity and molecular properties of a compound. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to calculate the partial atomic charges on each atom in a molecule, revealing sites susceptible to electrophilic or nucleophilic attack.

Mulliken Atomic Charges: This method partitions the total electron density among the atoms of a molecule. For aminopyridine derivatives, the nitrogen atoms of the pyridine (B92270) ring and the amino group typically exhibit negative charges, indicating their role as nucleophilic centers. Conversely, the hydrogen atoms of the amino group and the carbon atoms attached to electronegative atoms tend to have positive charges. researchgate.netresearchgate.net In a computational study of 2-Amino 5-Methyl Pyridine, Mulliken charge analysis performed using Density Functional Theory (DFT) revealed the specific charge distribution, which helps in understanding the molecule's electronic structure and dipole moment. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed chemical picture, describing charge transfer, hyperconjugative interactions, and bond types. wisc.edu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. For aminopyridine systems, a significant interaction often involves the delocalization of the lone pair of electrons from the amino nitrogen (a donor NBO) to the antibonding orbitals (acceptor NBOs) of the pyridine ring. aimspress.com This charge transfer stabilizes the molecule and influences its reactivity and electronic properties. aimspress.comresearchgate.net For instance, in related magnesium complexes with water ligands, the delocalization of electron density from oxygen lone pairs to the metal ion's orbitals results in significant stabilization energy. aimspress.com

The table below presents a hypothetical charge distribution for 3-Ethyl-6-methylpyridin-2-amine based on typical values observed in related aminopyridine structures.

| Atom/Group | Predicted Atomic Charge (Mulliken, a.u.) | NBO Analysis Insight |

| Pyridine Nitrogen (N1) | Negative | Acts as a primary hydrogen bond acceptor site. |

| Amino Nitrogen (N-amino) | Negative | Electron donor; lone pair delocalization into the pyridine ring stabilizes the molecule. aimspress.com |

| Amino Hydrogens (H-amino) | Positive | Act as primary hydrogen bond donor sites. |

| C2 (attached to -NH2) | Positive | Site susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. |

| C6 (attached to -CH3) | Slightly Negative/Positive | Charge influenced by the interplay between the ring nitrogen and the methyl group. |

| Methyl and Ethyl Groups | Generally neutral to slightly positive | Contribute to the molecule's steric profile and hydrophobicity. |

Molecular Docking and Ligand-Receptor Interaction Modeling for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor binding. semanticscholar.org

For analogs of this compound, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes. 2-aminopyridine (B139424) derivatives have been investigated as inhibitors of nitric oxide synthases and protein kinases. nih.govacs.org Docking simulations typically reveal that the aminopyridine scaffold acts as a hinge-binder. The pyridine ring nitrogen and the exocyclic amino group are perfectly positioned to form key hydrogen bonds with amino acid residues in the hinge region of a kinase active site. acs.org

A study on 2-Amino 5-Methyl Pyridine reported a binding energy of -3.32 kcal/mol in its docking analysis, indicating a potential for interaction with biological targets. researchgate.net In another study on aminopyridine-based ALK2 inhibitors, the primary amine was found to be critical for binding affinity. acs.org The interactions often involve:

Hydrogen Bonds: Formed between the amino group (-NH2) and pyridine nitrogen with backbone atoms of residues like glutamic acid, aspartic acid, or serine in the receptor's active site. nih.gov

Hydrophobic Interactions: The methyl and ethyl substituents can engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine in a hydrophobic pocket of the receptor. acs.org

Pi-Stacking Interactions: The aromatic pyridine ring can form π-π or amide-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. nih.gov

The following table summarizes representative docking results for aminopyridine analogs against different protein targets.

| Compound Class | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

| 2-Amino 5-Methyl Pyridine | Generic Protein Receptor | Not Specified | -3.32 | researchgate.net |

| Dihydropyridine Analogs | Antioxidant-related targets | Not Specified | Favorable | nih.gov |

| 3,5-Diaryl-2-aminopyridines | Activin receptor-like kinase-2 (ALK2) | Hinge region residues | Not Specified | acs.org |

| Pyridine Derivatives | Phosphatidylinositol 3-kinase (PI3Kα) | Key binding site residues | Not Specified | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models help in predicting the activity of new, unsynthesized compounds and in understanding the structural features required for a desired biological response. nih.gov

For 2-aminopyridine derivatives, QSAR studies have been developed to model their activity as inhibitors of enzymes like nitric oxide synthase (iNOS) and c-Jun N-terminal kinases (JNK). nih.govresearchgate.net These studies typically involve calculating a range of molecular descriptors for each analog, including:

Electronic Descriptors: Such as dipole moment and atomic charges, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume or surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the molecule's hydrophobicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

A QSAR study on 2-aminopyridines as iNOS inhibitors found that the inhibitory activity was controlled by the hydrophobic nature of substituents at the 6-position and the steric nature of substituents at the 4-position. researchgate.net Another 3D-QSAR study highlighted that acceptor, donor, aliphatic, and aromatic pharmacophore properties were favorable for inhibitory activity against nitric oxide synthases. nih.gov Such models can guide the modification of the this compound structure, for instance, by suggesting that varying the size of the ethyl group (steric factor) or modifying the methyl group (hydrophobic factor) could modulate its biological activity.

The table below presents a summary of findings from a representative QSAR study on aminopyridine analogs.

| QSAR Model Type | Target Activity | Key Descriptors Identified | Statistical Significance (r²) | Reference |

| 3D-QSAR | Nitric Oxide Synthase Inhibition | Favorable: Acceptor, donor, aliphatic, and aromatic features. | High (value not specified) | nih.gov |

| 2D-QSAR | iNOS Inhibition | Controlled by: Hydrophobicity of 6-substituents and steric nature of 4-substituents. | Not Specified | researchgate.net |

| 2D-QSAR | JNK Inhibition | Based on topological and quantum chemical descriptors like total energy and dipole moment (µ). | High (value not specified) | researchgate.net |

Supramolecular Structure Simulation and Hydrogen Bonding Networks

In this compound, the primary amine (-NH2) group provides two hydrogen bond donors, while the pyridine ring nitrogen (N1) and the amino nitrogen can both act as hydrogen bond acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonded patterns, known as supramolecular synthons.

A study on the crystal structure of a related compound, ethyl 6-amino-2-methoxypyridine-3-carboxylate, revealed extensive hydrogen bonding that resulted in a two-dimensional corrugated sheet structure. nih.gov It is highly probable that this compound would also form strong intermolecular hydrogen bonds. Common synthons in aminopyridines include:

N-H···N Dimer: Molecules can form centrosymmetric dimers through hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of a second molecule.

N-H···N Catemer: Molecules can link into infinite chains where the amino group of one molecule donates a hydrogen bond to the pyridine nitrogen of the next.

The ethyl and methyl groups, while not participating directly in hydrogen bonding, play a crucial role by influencing the packing efficiency and contributing to weaker C-H···π or van der Waals interactions, which further stabilize the crystal lattice.

The potential hydrogen bonding capabilities are summarized in the table below.

| Functional Group | Role in Hydrogen Bonding | Potential Interactions |

| Amino Group (-NH2) | Donor (2x) & Acceptor | Forms N-H···N bonds with pyridine nitrogen of adjacent molecules, creating dimers or chains. nih.gov |

| Pyridine Nitrogen (N1) | Acceptor | Accepts hydrogen bonds from the amino groups of neighboring molecules. nih.gov |

| Alkyl Groups (-CH3, -C2H5) | None (primary) | Influence crystal packing through steric effects and weak C-H···π interactions. |

Chemical Reactivity and Derivatization of 3 Ethyl 6 Methylpyridin 2 Amine

Acid-Base Properties and Protonation Equilibria

3-Ethyl-6-methylpyridin-2-amine possesses two primary basic centers: the endocyclic pyridine (B92270) nitrogen atom and the exocyclic amino group. The basicity of these sites, and thus the position of protonation, is influenced by the electronic effects of the substituents on the pyridine ring.

The pKa value is a measure of a compound's acidity or basicity in solution alfa-chemistry.com. A higher pKa for the conjugate acid indicates stronger basicity of the compound alfa-chemistry.com. In this compound, both the ethyl and methyl groups are electron-donating via induction, increasing the electron density on the pyridine ring and enhancing the basicity of the ring nitrogen compared to unsubstituted pyridine. The amino group at the C2 position also significantly influences basicity. It can increase the basicity of the ring nitrogen through its electron-donating resonance effect.

Protonation can occur at either the pyridine nitrogen or the amino group. The relative basicity of these two sites determines the predominant protonated species in solution. Generally, the pyridine nitrogen is more basic than the exocyclic amino group in 2-aminopyridines due to the sp² hybridization of the ring nitrogen compared to the sp³-like hybridization of the amino nitrogen. The lone pair of the amino group can also be delocalized into the aromatic ring, reducing its availability for protonation. Therefore, in an acidic medium, protonation is expected to occur preferentially at the endocyclic nitrogen atom.

| Compound | Functional Groups Influencing Basicity | Expected Primary Protonation Site |

|---|---|---|

| This compound | Pyridine Nitrogen, Exocyclic Amino Group, Ethyl Group (electron-donating), Methyl Group (electron-donating) | Endocyclic Pyridine Nitrogen |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile masterorganicchemistry.com. The reaction typically proceeds via a two-step mechanism: initial attack of the electrophile by the π-electron system of the ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity masterorganicchemistry.com.

The regioselectivity of EAS on substituted pyridines is governed by the electronic and steric effects of the substituents. In this compound, the substituents have competing directing effects:

Amino (-NH₂) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions (C3 and C5).

Alkyl (-CH₃, -C₂H₅) groups: Weakly activating groups that also direct ortho and para.

Pyridine Nitrogen: Deactivates the ring towards electrophilic attack, particularly at the alpha (C2, C6) and gamma (C4) positions, due to its electron-withdrawing inductive effect. Under strongly acidic conditions, protonation of the nitrogen further deactivates the ring.

Considering these factors, the C5 position is the most likely site for electrophilic attack. It is para to the strongly activating amino group and meta to the deactivating ring nitrogen. The C3 position is blocked by the ethyl group, and the C4 position is sterically hindered by the adjacent ethyl and methyl groups.

Nitration is a typical EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring, usually using a mixture of nitric acid and sulfuric acid masterorganicchemistry.com. The regioselectivity of nitration for this compound is primarily controlled by the powerful activating effect of the amino group.

Studies on similar compounds, such as 2-diethylamino-6-methylpyridine, have shown that nitration with H₂SO₄/HNO₃ mixtures can yield isomeric nitro derivatives researchgate.net. For this compound, the directing influence of the amino group strongly favors substitution at the C5 position, which is para to it.

Predicted Major Product of Nitration: The reaction is expected to proceed via the attack of the nitronium ion (NO₂⁺) at the C5 position, which is electronically activated and sterically accessible.

| Reactant | Reaction | Reagents | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|---|

| This compound | Nitration | HNO₃ / H₂SO₄ | 3-Ethyl-6-methyl-5-nitropyridin-2-amine | The C5 position is para to the strongly activating -NH₂ group and meta to the deactivating ring nitrogen. |

The mechanism of nitration for pyridines can be complex and may not always follow a direct EAS pathway, especially when using reagents like dinitrogen pentoxide ntnu.no. However, under standard mixed-acid conditions, the EAS mechanism is generally considered to be operative.

Reactions Involving the Amino Group

The primary amino group at the C2 position is nucleophilic and can participate in a variety of reactions typical of aromatic amines.

This compound can react with aldehydes and ketones to form Schiff bases, also known as imines nih.gov. This condensation reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, forming an unstable carbinolamine intermediate. Subsequent elimination of a water molecule yields the C=N double bond characteristic of an imine nih.govdergipark.org.tr. The reaction is often catalyzed by acid dergipark.org.tr.

The general reaction is as follows: R¹R²C=O (Aldehyde or Ketone) + H₂N-Py → R¹R²C=N-Py + H₂O (where Py represents the 3-ethyl-6-methylpyridin-2-yl group)

These reactions are significant as Schiff bases are versatile ligands in coordination chemistry and are used as intermediates in various organic syntheses mdpi.comnanobioletters.com.

The nucleophilic amino group of this compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. This reaction involves the nucleophilic acyl substitution mechanism.

Similarly, it can react with isocyanates to produce N,N'-disubstituted ureas nih.gov. The nitrogen of the amino group attacks the electrophilic carbon of the isocyanate group. The synthesis of urea derivatives is of significant interest in medicinal chemistry due to the ability of the urea functionality to form stable hydrogen bonds with biological targets nih.govnih.gov. The synthesis of ureas can also be achieved by reacting primary amines with potassium cyanate under acidic conditions researchgate.net.

| Reaction Type | Reactant for Amino Group | Product Functional Group |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((R-CO)₂O) | Amide |

| Reaction with Isocyanate | Isocyanate (R-N=C=O) | Urea |

Coordination Chemistry of this compound as a Ligand

This compound is a versatile ligand in coordination chemistry due to the presence of two potential donor sites: the pyridine ring nitrogen and the exocyclic amino nitrogen. It can coordinate to metal ions in several ways:

Monodentate Ligand: It can bind to a metal center through the more basic pyridine nitrogen.

Bidentate Chelating Ligand: It can form a stable five-membered chelate ring by coordinating to a single metal center through both the pyridine and the amino nitrogen atoms.

Bidentate Bridging Ligand: It can bridge two metal centers, with one nitrogen atom coordinating to each metal ion.

The coordination behavior depends on the nature of the metal ion, the reaction conditions, and the presence of other ligands. Studies on similar ligands, like 2-amino-3-methylpyridine (B33374), have shown they can form complexes with various metals, including Ag(I) and Cu(II) mdpi.com. In a silver(I) complex, 2-amino-3-methylpyridine was found to coordinate to one silver ion via the ring nitrogen and bridge to another through the amino group, resulting in a polymeric structure mdpi.com. The steric hindrance from the ethyl group at the C3 position in this compound might influence its ability to form certain types of complexes, potentially favoring coordination through the less hindered pyridine nitrogen or adopting specific conformations in chelating structures. The diverse coordination modes make this compound a valuable building block for constructing metal-organic frameworks and coordination polymers with potentially interesting catalytic or material properties.

Monodentate and Bidentate Coordination Modes

This compound possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the exocyclic amino group. This duality allows it to function as either a monodentate or a bidentate ligand in the formation of metal complexes.

As a monodentate ligand , it typically coordinates to a metal center through the more nucleophilic pyridine nitrogen atom. This mode of coordination is common in complexes where steric hindrance or the electronic preferences of the metal ion favor single-point attachment.

In its bidentate coordination mode , the compound forms a chelate ring by coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen. This chelation results in a stable five-membered ring structure, which enhances the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect. The ability to switch between these coordination modes depending on the reaction conditions and the nature of the metal ion highlights the ligand's flexibility.

Complexation with Transition Metals

The aminopyridine moiety is an effective ligand for a variety of transition metals, leading to the formation of coordination complexes with diverse geometries and electronic properties. The coordination of this compound to transition metals can significantly alter the electron density at both the metal center and the ligand, influencing the reactivity and potential applications of the resulting complexes.

Research into related aminopyridine ligands has shown that they can form stable complexes with early transition metals, often resulting in highly nitrogen-coordinated environments. The steric bulk and electronic properties of the substituents on the pyridine ring, such as the ethyl and methyl groups in this compound, play a crucial role in determining the coordination geometry and the stability of the complexes formed. For instance, in complexes of 2-amino-3-methylpyridine with silver(I), the pyridine nitrogen acts as a strong nucleophilic center for coordination to the metal ion. mdpi.com In some cases, the amino group can bridge two metal ions, leading to the formation of polymeric structures. mdpi.com

The coordination chemistry of aminopyridinato ligands with Group 3-6 metals has been explored, revealing a tendency to form highly nitrogen-coordinated complexes with unusual geometries. vot.pl The bonding in these complexes often shows a longer metal-amido bond compared to the metal-pyridine bond. vot.pl

Cycloaddition and Condensation Reactions for Fused Heterocycle Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an endocyclic pyridine nitrogen, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry. rsc.org The synthesis of these derivatives often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov In the case of this compound, the initial step is the alkylation of the endocyclic pyridine nitrogen by the α-halocarbonyl, followed by an intramolecular condensation between the amino group and the carbonyl group to form the imidazole ring.

Various synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine core, including one-pot multicomponent reactions like the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). nih.govnih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, offering a convergent and efficient route to structurally diverse imidazo[1,2-a]pyridines. nih.gov Other methods include copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones or ketoxime acetates. organic-chemistry.org

Table 1: Selected Methods for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Reference |

| Condensation | 2-Aminopyridines and α-Halocarbonyl Compounds | Catalyst-free, base (e.g., K2CO3) | nih.gov |

| GBB-3CR | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., p-toluenesulfonic acid) | nih.gov |

| Aerobic Oxidative Coupling | 2-Aminopyridines and Acetophenones | CuI | organic-chemistry.org |

| Tandem Reaction | 2-Aminopyridines and Morita-Baylis-Hillman nitroalkene acetates | Room temperature, methanol | researchgate.net |

Synthesis of Pyrido[1,2-a]pyrimidine Derivatives

Pyrido[1,2-a]pyrimidines represent another important class of fused heterocycles that can be synthesized from 2-aminopyridine precursors. The construction of the pyrido[1,2-a]pyrimidine scaffold generally involves the reaction of a 2-aminopyridine with a three-carbon synthon, typically a 1,3-dicarbonyl compound or its equivalent.

The reaction proceeds via an initial condensation of the amino group of this compound with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The specific substitution pattern on the resulting pyrido[1,2-a]pyrimidine is determined by the nature of the 1,3-dicarbonyl compound used.

Formation of Hybrid Materials Incorporating this compound

The functional groups present in this compound allow for its incorporation into hybrid organic-inorganic materials. The amino group can be used as a site for covalent attachment to a polymer backbone or an inorganic support, while the pyridine ring can serve as a coordination site for metal ions.

For example, related pyridine derivatives have been used to create hybrid molecules with potential applications in materials science and medicine. A study on 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nitroxy succinate demonstrated the formation of a hybrid structure that combines the antioxidant properties of the pyridine derivative with the nitric oxide-donating ability of the nitroxy succinate moiety. researchgate.net This concept of creating hybrid molecules by linking functional pyridine derivatives to other chemical entities can be extended to this compound to develop new materials with tailored properties.

The ability of the aminopyridine unit to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs) or other coordination polymers. By carefully selecting the metal centers and linking ligands, it is possible to construct materials with specific porosities, catalytic activities, or photophysical properties.

Biological and Pharmacological Activity of 3 Ethyl 6 Methylpyridin 2 Amine and Its Analogs

Structure-Activity Relationship (SAR) Studies of Substituted 2-Aminopyridine (B139424) Frameworks

The 2-aminopyridine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational component for a diverse range of biologically active molecules. rsc.org Its simple, low molecular weight design allows for straightforward chemical modification, making it an attractive starting point for the development of targeted therapeutics. rsc.org Structure-activity relationship (SAR) studies of substituted 2-aminopyridine frameworks have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds for various biological targets.

A key aspect of the 2-aminopyridine scaffold is its ability to engage in crucial hydrogen bonding interactions with target proteins. nih.gov For instance, in the context of nitric oxide synthase (NOS) inhibitors, the 2-aminopyridine ring is vital for interacting with specific glutamate (B1630785) residues within the active site of the enzyme. nih.gov This interaction serves as a critical anchor for the inhibitor molecule. nih.gov Consequently, many optimization efforts retain the 2-aminopyridine head while modifying other parts of the molecule to enhance desired properties. nih.gov

SAR studies have explored the impact of various substitutions on the 2-aminopyridine ring. For example, in the development of iNOS inhibitors, it was found that 4,6-disubstitution on the 2-aminopyridine core enhanced both potency and specificity. researchgate.net Specifically, 4-alkyl and 4,6-dialkyl substitutions yielded highly potent and selective inhibitors of the inducible NOS isoform. researchgate.net In another study focusing on metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, researchers synthesized a series of N-(6-methylpyridin-yl)-substituted aryl amides and compared them to alkyne-based analogs. nih.gov This work identified several novel alkyne derivatives with affinities comparable to the well-known antagonist MPEP, highlighting the importance of the substitution pattern on receptor binding. nih.gov

Furthermore, the nature of the side chains attached to the 2-aminopyridine core plays a significant role in determining biological activity. In the development of neuronal NOS (nNOS) inhibitors, truncating a longer side chain and directly attaching an aliphatic amine tail to the 2-aminopyridine head was investigated. nih.gov This modification aimed to reduce the number of rotatable bonds and improve pharmacokinetic properties. nih.gov The terminal amine on this side chain is also crucial, as it often interacts with key residues or cofactors, such as the heme propionates in NOS enzymes, to achieve higher potency. nih.govacs.org

The versatility of the 2-aminopyridine scaffold is further demonstrated by its use in developing inhibitors for other targets, such as anaplastic lymphoma kinase (ALK). nih.gov In this context, the incorporation of a 2-pyridone moiety at the C-5 position and bioisosteric replacement of linkers at the C-3 position of the 2-aminopyridine ring led to the discovery of potent ALK inhibitors that could overcome resistance to existing drugs. nih.gov

Interactive Data Table: SAR of 2-Aminopyridine Analogs

| Scaffold/Analog | Target | Key Substitutions | Observed Effect on Activity |

|---|---|---|---|

| 2-Aminopyridine | nNOS | Shortened amino sidechain | Potent and selective inhibition |

| 2-Aminopyridine | iNOS | 4,6-dialkyl substitution | Enhanced potency and selectivity |

| N-(6-methylpyridin-yl)-substituted aryl amides | mGluR5 | Alkyne vs. amide linker | Alkyne linkers showed comparable or better affinity |

Mechanisms of Action at Molecular and Cellular Levels

Ion Channel Modulation (e.g., Potassium Channels)

The 2-aminopyridine framework is a known modulator of various ion channels, with a notable example being its interaction with voltage-gated potassium (Kv) channels. 4-Aminopyridine (B3432731) (4-AP), a simple analog, is a well-characterized blocker of Kv1 family channels and is used clinically. researchgate.net The mechanism of action involves the protonated form of the molecule binding within the channel pore, physically obstructing the flow of potassium ions. researchgate.net

The position and nature of substituents on the aminopyridine ring significantly influence the potency and selectivity of ion channel modulation. For instance, in the context of Nav1.8 sodium channel inhibitors, SAR studies revealed that the 2-amino vector likely binds within a lipophilic pocket of the channel. nih.gov The introduction of polar heteroatoms or a basic nitrogen in the side chain resulted in a substantial decrease in potency, indicating a strong preference for lipophilic interactions in that region. nih.gov

While direct studies on 3-Ethyl-6-methylpyridin-2-amine's effect on potassium channels are not prevalent in the provided search results, the extensive research on related aminopyridine analogs suggests that it could potentially exhibit modulatory activity on various ion channels. The ethyl and methyl substitutions would alter its size, lipophilicity, and electronic properties compared to simpler aminopyridines, which would, in turn, affect its binding affinity and selectivity for different ion channel subtypes. Further investigation is required to elucidate the specific ion channel modulation profile of this compound.

Receptor Binding Interactions

The 2-aminopyridine framework is a key pharmacophore for ligands that bind to various receptors, particularly G-protein coupled receptors (GPCRs). One of the most studied targets in this context is the metabotropic glutamate receptor subtype 5 (mGluR5).

MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent and selective noncompetitive antagonist of mGluR5, features a substituted pyridine (B92270) ring. nih.govebi.ac.uk This compound and its analogs bind to an allosteric site on the receptor, distinct from the binding site of the endogenous agonist, glutamate. ebi.ac.uk SAR studies have explored replacing the phenylethynyl group of MPEP with other moieties to improve properties and understand the binding requirements of this allosteric pocket. nih.gov For example, replacing the alkyne bond with an amide group was investigated, though most of these changes were not well-tolerated, some potent amide-based antagonists were discovered. nih.gov

While there is no direct evidence from the search results on the receptor binding profile of this compound, its structural similarity to known mGluR5 modulators suggests it could potentially interact with this or other receptors. The ethyl and methyl substitutions on the pyridine ring would influence its binding affinity and selectivity. Further experimental evaluation is necessary to determine its specific receptor binding interactions.

Antioxidant and Reactive Oxygen Species Modulation

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are produced during normal cellular metabolism and can act as important signaling molecules. nih.gov However, excessive production of these species can lead to oxidative stress, a condition implicated in various diseases. mdpi.com

Some aminopyridine derivatives have been investigated for their antioxidant properties and their ability to modulate ROS production. For instance, a study on 3-hydroxy-2-ethyl-6-methylpyridinium nitroxysuccinate, a derivative of a compound structurally similar to this compound, demonstrated that it could decrease the formation of ROS in normal cells. researchgate.net This compound was also shown to reduce lipid peroxidation and activate the expression of antioxidant system genes. researchgate.net Another study on novel thiazolo[4,5-b]pyridine (B1357651) derivatives reported their antioxidant activity as evaluated by their ability to scavenge DPPH radicals. pensoft.net

The mechanism of antioxidant activity for pyridine derivatives can involve direct scavenging of free radicals or indirect effects through the modulation of cellular antioxidant systems. nih.govmdpi.com The presence of hydroxyl groups on the pyridine ring, as seen in the 3-hydroxypyridine (B118123) derivatives, is often associated with antioxidant properties. mdpi.com

While this compound itself does not have a hydroxyl group, its potential to modulate ROS would depend on other structural features and its metabolic fate. It could potentially influence the activity of enzymes involved in ROS production or scavenging. For example, some aminoadamantane derivatives have been shown to modulate the production of ROS by neutrophils, enhancing it at low concentrations and inhibiting it at higher concentrations. nih.gov Further research is needed to determine the specific effects of this compound on ROS modulation.

DNA and Protein Interaction Dynamics

The 2-aminopyridine moiety can participate in various non-covalent interactions that are crucial for its binding to biological macromolecules like proteins and DNA. These interactions include hydrogen bonding, π-π stacking, and metal coordination.

Protein Interactions: As discussed in the enzyme inhibition section (6.2.2), the 2-aminopyridine scaffold is a well-known kinase inhibitor hinge-binder. acs.org The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. acs.org Beyond kinases, the 2-aminopyridine moiety has been shown to bind to other proteins. For example, some 2-aminopyridine analogs have been found to inhibit both isocitrate lyase and malate (B86768) synthase G in Pseudomonas aeruginosa, demonstrating the ability of this scaffold to interact with different enzyme active sites. nih.gov

Supramolecular Interactions: The ability of 2-aminopyridine derivatives to form complex supramolecular structures through various non-covalent interactions has been demonstrated in crystallographic studies. These interactions include N–H···O, N–H···N, C–H···O hydrogen bonds, as well as π-π stacking and anion-π interactions. acs.org These same types of interactions are fundamental to the binding of small molecules to the active sites of proteins and the grooves of DNA.

In Vitro Biological Activity Assessments

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Derivatives of 2-aminopyridine have demonstrated notable antimicrobial properties. For instance, a study on newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives revealed that some of these compounds exhibit significant antibacterial activity. Specifically, compound 2c in the study showed high efficacy against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg/mL. nih.gov The presence of a cyclohexylamine (B46788) group was suggested to be crucial for this antimicrobial action. nih.gov

In another study, secondary and tertiary amines containing a 2-chloro-6-methylquinoline (B1583817) moiety were synthesized and screened for their antifungal and antibacterial activities. nih.gov The results indicated that compounds with electron-withdrawing groups on the phenyl ring displayed promising antifungal activity against various fungal strains, including Aspergillus niger and Aspergillus flavus. nih.gov

Furthermore, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has yielded compounds with strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov The introduction of a fluorine atom into the structure of these compounds significantly enhanced their antibacterial effects. nih.gov

The coordination of 2-amino-6-methylpyridine (B158447) with copper(II) has also been shown to enhance antibacterial activity. researchgate.net The resulting complex, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O, demonstrated the highest antibacterial efficacy among the synthesized compounds. researchgate.net

Table 1: Antimicrobial Activity of 2-Aminopyridine Analogs

| Compound/Analog | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-amino-3-cyanopyridine derivative (2c) | S. aureus, B. subtilis | MIC of 0.039 µg/mL; cyclohexylamine group suggested to be important for activity. | nih.gov |

| 2-chloro-6-methylquinoline amines | A. niger, A. flavus | Compounds with electron-withdrawing groups showed promising antifungal activity. | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong antibacterial activity, enhanced by the presence of a fluorine atom. | nih.gov |

| Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid complex | Bacteria | Enhanced antibacterial activity compared to the ligand alone. | researchgate.net |

Anti-inflammatory and Immunomodulatory Potentials

The pyridine nucleus is a core structure in several anti-inflammatory agents. dovepress.com For example, N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogs have been synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds were found to be active anti-inflammatory agents in both carrageenan-induced rat paw edema and acetic acid-induced peritonitis assays. nih.gov

Pyridopyrimidine derivatives have also been investigated for their anti-inflammatory potential. dovepress.com Specifically, derivatives with an ethyl ester or a benzothiazol-2-yl group demonstrated superior anti-inflammatory effects and better selectivity for COX-2 compared to other analogs. dovepress.com

Furthermore, N-heterocyclic α-amino-gem-bisphosphonic acids, synthesized from substituted 3-aminopyridines, have been tested as potential anti-inflammatory agents. mdpi.com Research on 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) has also pointed towards its potential in reducing inflammation, particularly in the context of retinal ischemia-reperfusion injury, where neuroinflammation plays a significant role. mdpi.com

Table 2: Anti-inflammatory Activity of Pyridine Analogs

| Compound/Analog | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| N-substituted 2-imino/oxo-2H-1-benzopyran-3-carboxamides | Carrageenan-induced rat paw edema, Acetic acid-induced peritonitis | Active anti-inflammatory agents. | nih.gov |

| Pyridopyrimidinone derivatives (with ethyl ester or benzothiazol-2-yl group) | COX-2 inhibition | Superior anti-inflammatory effect and better COX-2 selectivity. | dovepress.com |

| N-heterocyclic α-amino-gem-bisphosphonic acids | Not specified | Evaluated as potential anti-inflammatory agents. | mdpi.com |

| 2-ethyl-3-hydroxy-6-methylpyridine nicotinate | Retinal ischemia–reperfusion | Potential to reduce neuroinflammation associated with ischemic injury. | mdpi.com |

Antimalarial Activity against Parasitic Strains

Analogs of 2-aminopyridine have shown significant promise as antimalarial agents. Structure-activity relationship studies on 3,5-diaryl-2-aminopyridines led to the discovery of a new series of pyrazine (B50134) analogs with potent oral antimalarial activity. acs.orgmmv.org These compounds exhibited impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC50 values in the nanomolar range (6–94 nM). acs.orgmmv.org

Bis-2-aminopyridinium salts have also been identified as potent in vitro antimalarials, with IC50 values as low as 0.5 to 13 nM against P. falciparum. acs.org The length of the linker between the two pyridinium (B92312) rings was found to be a critical factor for activity, with a 12-carbon atom linker showing optimal results. acs.org

Furthermore, the synthesis of 2-aminopyrimidine-based 4-aminoquinolines has yielded compounds with potent anti-plasmodial activity. nih.gov One particular compound, 10r, demonstrated a very low IC50 value of 3.6 nM against a chloroquine-resistant strain of P. falciparum. nih.gov Another study on pyridine derivatives identified compounds that inhibited parasite multiplication by up to 91% in vivo against Plasmodium berghei. nih.gov

Table 3: Antimalarial Activity of 2-Aminopyridine Analogs

| Compound/Analog | Plasmodium Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3,5-diaryl-2-aminopyrazine analogs | P. falciparum (K1, NF54) | IC50 values of 6–94 nM. | acs.orgmmv.org |

| Bis-2-aminopyridinium salts | P. falciparum | IC50 values of 0.5–13 nM; optimal linker length of 12 carbons. | acs.org |

| 2-aminopyrimidine-based 4-aminoquinoline (B48711) (10r) | P. falciparum (CQ-resistant) | IC50 of 3.6 nM. | nih.gov |

| Pyridine derivatives (2a, 2g, 2h) | P. berghei | Up to 91% inhibition of parasite multiplication in vivo. | nih.gov |

Antitumor/Anticancer Investigations

The pyridine nucleus is a common feature in many anticancer drugs. nih.gov Copper(II) complexes containing a tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety have been identified as potent anticancer agents. nih.gov Some of these complexes exhibited IC50 values ranging from 1.4 to 6.3 µM against various human cancer cell lines, surpassing the cytotoxic potential of cisplatin. nih.gov

Thieno[2,3-b]pyridines are another class of compounds with significant antiproliferative activity. mdpi.com Derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have shown potent activity against breast and colorectal cancer cell lines, with the most potent compounds demonstrating IC50 concentrations of 25–50 nM. mdpi.com

Furthermore, newly synthesized pyridinethione and thienopyridine derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, with several compounds showing interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.govacs.org

Table 4: Anticancer Activity of Pyridine Analogs

| Compound/Analog | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Copper(II) complexes with bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety | A2780, A2780R, HOS, MCF-7 | IC50 values of 1.4–6.3 µM. | nih.gov |

| 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridine derivatives | MDA-MB-231, HCT116 | IC50 concentrations of 25–50 nM. | mdpi.com |

| Pyridinethione and thienopyridine derivatives | HCT-116, HepG-2, MCF-7 | Interesting antitumor activity, especially against liver and colon cancer cells. | nih.govacs.org |

Anti-diabetic and Antiparasitic Efficacy

The search for novel antidiabetic agents has led to the investigation of various heterocyclic compounds. While direct studies on this compound for antidiabetic efficacy are limited, related structures have shown potential. For instance, novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogs have been examined for their inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. nih.gov These findings suggest that the trisubstituted-2-thiohydantoin scaffold could be a promising candidate for developing dual-antagonist antidiabetic compounds. nih.gov A systematic review of novel antidiabetic drugs highlighted that SGLT2 inhibitors and GLP-1 RAs effectively lower the urinary albumin-to-creatine ratio (UACR), a marker for chronic kidney disease in patients with type 2 diabetes. nih.gov

In the realm of antiparasitic activity, α-amino-gem-bisphosphonic acid derivatives have been identified as acting as antiparasitic agents. mdpi.com

Table 5: Anti-diabetic and Antiparasitic Efficacy of Related Compounds

| Compound Class/Analog | Target/Indication | Key Findings | Reference(s) |

|---|---|---|---|

| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-one analogs | α-glucosidase, α-amylase | Potential dual inhibitors for diabetes treatment. | nih.gov |

| SGLT2 inhibitors, GLP-1 RAs | Type 2 Diabetes with albuminuria | Significantly decrease UACR. | nih.gov |

| α-amino-gem-bisphosphonic acid derivatives | Parasites | Identified as having antiparasitic activity. | mdpi.com |

Toxicological Considerations in Research Contexts

The toxicological profiles of aminopyridine derivatives are crucial for their development as therapeutic agents. A case report on 5-amino-2-(trifluoromethyl)pyridine (B27028) poisoning highlighted its potential toxicity, causing methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy upon inhalation. mdpi.com This underscores the importance of cautious handling in industrial and research settings. mdpi.com

In contrast, studies on N-substituted 2-imino/oxo-2H-1-benzopyran-3-carboxamides, which showed anti-inflammatory activity, were found to be essentially non-toxic at the highest doses tested in acute toxicity studies in mice. nih.gov Similarly, 2-ethyl-3-hydroxy-6-methylpyridinium nitroxysuccinate was found to have low in vitro cytotoxicity in both normal and cancer cell models. researchgate.net

A study on 2-ethyl-6-methylpyridinol-3-yl thioctate involved its toxicological evaluation, which is a necessary step in assessing its potential as a drug candidate. researchgate.net

Table 6: Toxicological Findings for Aminopyridine Analogs

| Compound/Analog | Key Toxicological Finding(s) | Reference(s) |

|---|---|---|

| 5-amino-2-(trifluoromethyl)pyridine | Can cause methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. | mdpi.com |

| N-substituted 2-imino/oxo-2H-1-benzopyran-3-carboxamides | Essentially non-toxic at high doses in acute toxicity studies. | nih.gov |

| 2-ethyl-3-hydroxy-6-methylpyridinium nitroxysuccinate | Low in vitro cytotoxicity. | researchgate.net |

| 2-ethyl-6-methylpyridinol-3-yl thioctate | Underwent toxicological evaluation as part of its development. | researchgate.net |

In Vitro Cytotoxicity Assessments

The in vitro cytotoxicity of aminopyridine derivatives is a critical aspect of their potential therapeutic development, as it helps to identify compounds with selective activity against target cells while minimizing harm to healthy cells. Structure-activity relationship (SAR) studies on various aminopyridine analogs have revealed that the nature and position of substituents on the pyridine ring play a significant role in their cytotoxic profile.

For instance, a study on 3,5-diaryl-2-aminopyridine derivatives as ALK2 inhibitors showed a wide range of in vitro cytotoxicity that did not necessarily correlate with their inhibitory potency on BMP or TGF-β signaling. acs.org Some highly potent inhibitors were found to be non-cytotoxic, suggesting that the mechanisms of cytotoxicity within this series are independent of their primary pharmacological targets. acs.org In this study, cultured HepG2 cells were exposed to various concentrations of the compounds for 4 and 24 hours, with cell viability being a key measure of cytotoxicity. acs.org

Another study exploring the structure-activity relationship of pyridine derivatives for their antiproliferative activity found that the presence and position of substituents such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups could enhance their activity against cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or bulky groups tended to decrease antiproliferative activity. nih.gov

While specific cytotoxicity data for this compound is not available, the research on its analogs underscores the importance of the substitution pattern on the pyridine ring in determining the cytotoxic potential.

Table 1: In Vitro Cytotoxicity of Selected Aminopyridine Analogs

| Compound/Analog | Cell Line | Assay Duration | Cytotoxicity Metric (e.g., IC50) | Reference |

| K02288 (a 2-aminopyridine derivative) | HepG2 | 24 hours | Low cytotoxicity at 100 µM | acs.org |

| Compound 10 (a 2-methylpyridine (B31789) derivative) | HepG2 | 24 hours | Low cytotoxicity | acs.org |

| Compound 11 (a potent BMP inhibitor) | HepG2 | 24 hours | Non-cytotoxic | acs.org |

Note: This table presents data for structural analogs of this compound to illustrate the range of cytotoxic profiles within this compound class. Data for the specific target compound is not available in the cited literature.

Metabolic Stability Investigations (e.g., Human Liver Microsomes)

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, including its half-life and bioavailability. In vitro assays using human liver microsomes (HLMs) are a standard method for assessing the susceptibility of a compound to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govyoutube.com

There is no specific published data on the metabolic stability of this compound in human liver microsomes. However, studies on other heterocyclic compounds, including aminopyridine analogs, provide a framework for understanding how structure influences metabolic stability. For example, a SAR study on a series of necroptosis inhibitors aimed to optimize their stability in mouse liver microsomes by modifying their chemical structure. nih.gov This highlights the general principle that metabolic liabilities in a molecule can often be addressed through medicinal chemistry efforts. nih.gov